N-benzyl-2-phenylbutanamide exhibits several physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
N-benzyl-2-phenylbutanamide is primarily studied for its potential applications in medicinal chemistry:
N-Benzyl-2-phenylbutanamide is a synthetically designed small molecule featuring a distinctive three-component architecture: a 2-phenylbutanamide backbone linked via an amide bond to a benzyl group. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. The core structure positions a phenyl ring adjacent (alpha) to the carbonyl group of the butanamide chain, creating a sterically hindered chiral center when the alpha-carbon bears substituents. The N-benzyl moiety provides aromatic stacking potential and enhances lipophilicity, influencing bioavailability and target engagement [1] [6].
Key structural features governing its bioactivity include:
Table 1: Core Structural Features and Functional Roles of N-Benzyl-2-Phenylbutanamide
Structural Element | Chemical Properties | Role in Bioactivity |
---|---|---|
2-Phenylbutanamide backbone | Hydrophobic; Chiral center possible | Primary pharmacophore; Dictates stereoselectivity |
N-Benzyl group | Aromatic; π-π stacking capable | Enhances membrane permeability; Auxiliary binding |
Amide bond (C=O)NH | Hydrogen bond donor/acceptor | Critical for target protein interaction |
Alpha-substituents (e.g., ethyl) | Steric/electronic modulation | Determines agonist/antagonist "mode-switching" |
N-Benzyl-2-phenylbutanamide derivatives emerged prominently in early 21st-century drug discovery campaigns. A pivotal milestone was disclosed in a 2005 patent (US20050277681A1), where this scaffold was identified as a novel androgen receptor (AR) modulator. Researchers systematically modified the phenyl and benzyl rings with halogens, alkoxy groups, and alkyl chains, demonstrating that specific substitutions (e.g., ortho-fluorine on the benzyl ring) enhanced AR binding affinity. This established the scaffold’s versatility for nuclear receptor targeting [2].
Concurrently, high-throughput screening (HTS) by the NIH Molecular Libraries Program revealed derivatives of this chemotype as potent, selective KCNQ2 potassium channel inhibitors. The initial hit (ML252, an N-benzyl-2-phenylbutanamide analog) exhibited an IC₅₀ of 163 nM. Crucially, medicinal chemistry optimization revealed a remarkable "mode-switch": replacing the alpha-ethyl group with hydrogen converted the compound from a KCNQ2 antagonist (ML252) to an agonist (compound 37, EC₅₀ = 170 nM). This highlighted the scaffold’s sensitivity to subtle steric changes [4].
This scaffold’s modularity enables rational optimization across diverse target classes:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8